molecular formula C22H18N2O3S2 B2612404 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide CAS No. 904828-02-0

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide

Cat. No.: B2612404
CAS No.: 904828-02-0
M. Wt: 422.52
InChI Key: XYBXBICLAGUPIO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

    Pharmacokinetics

    The ADMET calculation showed a favourable pharmacokinetic profile of synthesized compounds related to "N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide" . .

    Result of action

    The compound “this compound” and its related compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . Some compounds exhibited promising activity against Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is unique due to its specific combination of the benzothiazole moiety and the ethanesulfonyl group. This combination enhances its biological activity and makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBXBICLAGUPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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